molecular formula C4H8N4O B189941 5-Methoxy-1H-pyrazole-3,4-diamine CAS No. 199341-02-1

5-Methoxy-1H-pyrazole-3,4-diamine

Cat. No. B189941
M. Wt: 128.13 g/mol
InChI Key: BJYPORGCZZEVCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-1H-pyrazole-3,4-diamine, also known as MPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPD is a pyrazole derivative that is commonly used as a reagent in the synthesis of other compounds. In recent years, MPD has gained attention for its potential use as a tool in the study of biochemical and physiological processes.

Mechanism Of Action

The mechanism of action of 5-Methoxy-1H-pyrazole-3,4-diamine is not well understood, but it is believed to be related to its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to changes in biochemical and physiological processes.

Biochemical And Physiological Effects

5-Methoxy-1H-pyrazole-3,4-diamine has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. 5-Methoxy-1H-pyrazole-3,4-diamine has also been shown to have antioxidant properties, protecting cells from oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-Methoxy-1H-pyrazole-3,4-diamine in lab experiments is its ability to form stable complexes with metal ions. This makes it a useful tool for studying the role of metal ions in biological processes. However, one limitation of using 5-Methoxy-1H-pyrazole-3,4-diamine is that it can be difficult to work with due to its low solubility in water.

Future Directions

There are many potential future directions for research involving 5-Methoxy-1H-pyrazole-3,4-diamine. One area of interest is the development of new methods for synthesizing 5-Methoxy-1H-pyrazole-3,4-diamine and its derivatives. Another area of interest is the use of 5-Methoxy-1H-pyrazole-3,4-diamine in the study of metal ion transport and homeostasis in cells. Additionally, 5-Methoxy-1H-pyrazole-3,4-diamine may have potential applications in the development of new drugs for the treatment of diseases such as Alzheimer's and Parkinson's.

Synthesis Methods

5-Methoxy-1H-pyrazole-3,4-diamine can be synthesized through a variety of methods, including the reaction of 5-methoxy-1H-pyrazole-3-carboxylic acid with ammonia or hydrazine. Another common method involves the reaction of 5-methoxy-1H-pyrazole-3-carboxylic acid with thionyl chloride followed by reaction with ammonia or hydrazine.

Scientific Research Applications

5-Methoxy-1H-pyrazole-3,4-diamine has been used extensively in scientific research due to its ability to form stable complexes with metal ions. These complexes have been used in a variety of applications, including catalysis, electrochemistry, and sensing. 5-Methoxy-1H-pyrazole-3,4-diamine has also been used as a reagent in the synthesis of other compounds, including pharmaceuticals.

properties

CAS RN

199341-02-1

Product Name

5-Methoxy-1H-pyrazole-3,4-diamine

Molecular Formula

C4H8N4O

Molecular Weight

128.13 g/mol

IUPAC Name

3-methoxy-1H-pyrazole-4,5-diamine

InChI

InChI=1S/C4H8N4O/c1-9-4-2(5)3(6)7-8-4/h5H2,1H3,(H3,6,7,8)

InChI Key

BJYPORGCZZEVCA-UHFFFAOYSA-N

SMILES

COC1=NNC(=C1N)N

Canonical SMILES

COC1=NNC(=C1N)N

synonyms

1H-Pyrazole-3,4-diamine,5-methoxy-(9CI)

Origin of Product

United States

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